molecular formula C11H9N3 B11907359 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 35359-25-2

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11907359
CAS No.: 35359-25-2
M. Wt: 183.21 g/mol
InChI Key: FTNVDGUZYLOBSQ-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a triazole ring, with a methyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroquinoline with hydrazine hydrate to form the corresponding hydrazine derivative. This intermediate is then reacted with methyl isocyanate to yield the desired triazoloquinoline compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced triazoloquinoline derivatives.

    Substitution: Formation of substituted triazoloquinoline derivatives with various functional groups.

Scientific Research Applications

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA, leading to the inhibition of DNA replication and transcription. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Similar structure but with a quinoxaline ring instead of a quinoline ring.

    1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring fused with a triazole ring.

    1,2,4-Triazolo[4,3-a]pyridine: Features a pyridine ring fused with a triazole ring.

Uniqueness

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific substitution pattern and the presence of a methyl group on the triazole ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other triazoloquinoline derivatives .

Properties

CAS No.

35359-25-2

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

5-methyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C11H9N3/c1-8-6-11-13-12-7-14(11)10-5-3-2-4-9(8)10/h2-7H,1H3

InChI Key

FTNVDGUZYLOBSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=CN2C3=CC=CC=C13

Origin of Product

United States

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